(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by its unique combination of functional groups, including an anilino group, an ethoxyphenyl group, and a carboximidoyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where an appropriate aniline derivative reacts with a halogenated thiazole intermediate.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using ethoxybenzene and a suitable thiazole derivative.
Formation of the Carboximidoyl Cyanide Group: The carboximidoyl cyanide group can be introduced through the reaction of a thiazole carboxylic acid derivative with cyanamide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,4-dimethylanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure with a methoxy group instead of an ethoxy group.
(2E)-N-(3,4-dimethylanilino)-4-(4-phenyl)-1,3-thiazole-2-carboximidoyl cyanide: Lacks the ethoxy group on the phenyl ring.
Uniqueness
(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
(2E)-N-(3,4-dimethylanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-4-26-18-9-6-16(7-10-18)20-13-27-21(23-20)19(12-22)25-24-17-8-5-14(2)15(3)11-17/h5-11,13,24H,4H2,1-3H3/b25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJHGFBVRGGLSC-NCELDCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=C(C=C3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=C(C=C3)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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